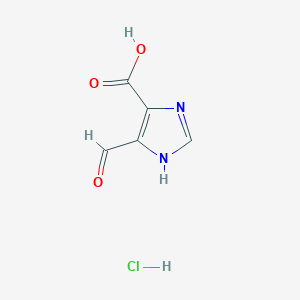![molecular formula C17H19NO4S B1451336 4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207326-93-9](/img/structure/B1451336.png)
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Descripción general
Descripción
The molecule “4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound that is also known as ibuprofen acid or N-(p-isobutylphenylsulfonyl) cysteine (NIPAC). It contains a total of 43 bonds, including 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecule contains a total of 42 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 43 bonds, including 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 333.4 g/mol. The pKa value of a similar compound, 4-(Methylsulfonyl)benzoic acid, is 3.48 and 8.36 in water and methanol at 25°C .Aplicaciones Científicas De Investigación
Antituberculosis Activity
Organotin(IV) complexes, incorporating structures related to 2-[(2,6-dimethylphenyl)amino]benzoic acid, have shown remarkable antituberculosis activity. The structural diversity of the organotin moiety significantly influences their antituberculosis effectiveness. Triorganotin(IV) complexes, in particular, demonstrate superior activity, which may be attributed to the decreased toxicity associated with the organic ligand's nature and the structural arrangement of these compounds (Iqbal, Ali, & Shahzadi, 2015).
Degradation and Stability Studies
In the context of nitisinone (NTBC), a study focusing on its stability and degradation processes revealed insights into the environmental and pharmacological implications of related compounds. Nitisinone's stability and its degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid, were examined under various conditions, shedding light on the stability and potential risks associated with its use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Antioxidant Capacity Assays
The review on ABTS/PP decolorization assays for evaluating antioxidant capacity discussed reaction pathways of specific antioxidants, including those related to benzoic acid derivatives. It highlighted the complexity of determining antioxidant capacity due to different reaction mechanisms, such as coupling and oxidation without coupling, underscoring the need for further investigation into these assays' specificity and relevance (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Advanced Oxidation Processes for Environmental Remediation
A review on the degradation of acetaminophen by advanced oxidation processes provided insights into the reaction mechanisms, by-products, and biotoxicity of these processes. It emphasized the potential of these methods in addressing water scarcity and environmental contamination by recalcitrant compounds, including derivatives of benzoic acid (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
4-[(2,6-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-4-6-13(2)16(12)18(23(3,21)22)11-14-7-9-15(10-8-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGZKZITLHCATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




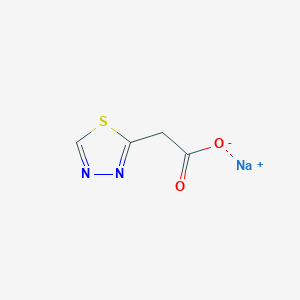
![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
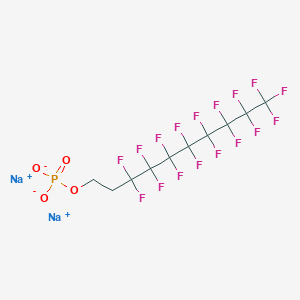
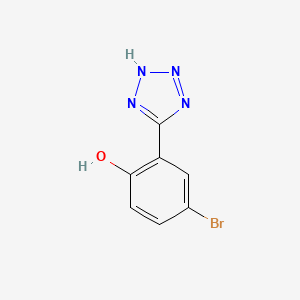
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)



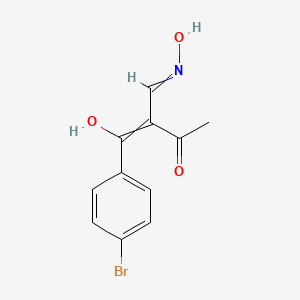

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)

